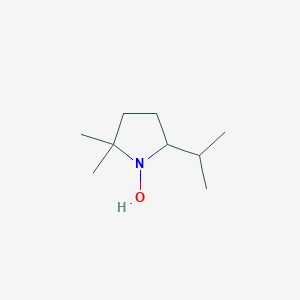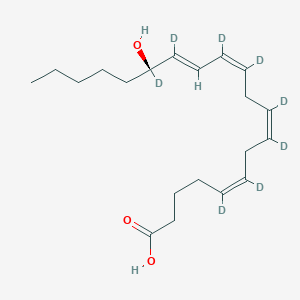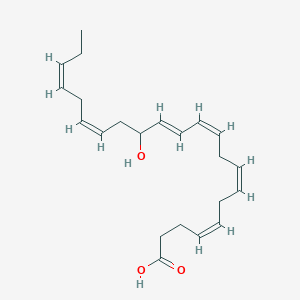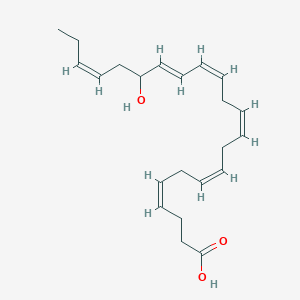![molecular formula C11H14N4O4 B163593 7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one CAS No. 79056-01-2](/img/structure/B163593.png)
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Vue d'ensemble
Description
5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is a bioactive lipid mediator derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acid family and plays a significant role in various physiological and pathological processes, including inflammation and immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 5-lipoxygenase and 12-lipoxygenase. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic activity.
Industrial Production Methods
Industrial production of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale using recombinant enzymes and optimized fermentation processes.
Analyse Des Réactions Chimiques
Types of Reactions
5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert the hydroxyl groups to corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid, which have distinct biological activities.
Applications De Recherche Scientifique
5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a standard for studying lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and as a biomarker for oxidative stress.
Mécanisme D'action
The mechanism of action of 5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of intracellular signaling pathways. These pathways include the modulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which regulate gene expression and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid
- 12(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid
- 15(S)-Hydroxy-6,8,10,14-eicosatetraenoic acid
Uniqueness
5(S),12(S)-Dihydroxy-6,8,10,14-eicosatetraenoic acid is unique due to its dual hydroxylation at the 5 and 12 positions, which confers distinct biological activities compared to its mono-hydroxylated counterparts. This dual hydroxylation allows it to participate in more complex signaling pathways and exert more potent effects on inflammation and immune responses.
Propriétés
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDMQDITUYRK-KUBHLMPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 5(S),12(S)-DiHETE interact with any specific receptors?
A2: While not conclusively established, some research suggests that 5(S),12(S)-DiHETE might interact with the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor on human platelets. [] This interaction appears to be less potent compared to other lipoxygenase products like 12(R)-HETE. Further studies are needed to confirm this interaction and its functional consequences. []
Q2: How does the activity of 5(S),12(S)-DiHETE compare to its structural isomer, Leukotriene B4 (LTB4)?
A3: Despite being structural isomers, 5(S),12(S)-DiHETE and LTB4 exhibit different biological activities. While both are products of the 5-lipoxygenase pathway, LTB4 is a potent chemoattractant for neutrophils, playing a significant role in acute inflammation. In contrast, 5(S),12(S)-DiHETE appears to have more subtle effects on myeloid cell proliferation and might not be a strong chemoattractant. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


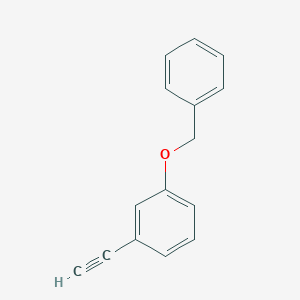
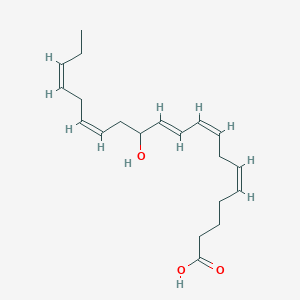
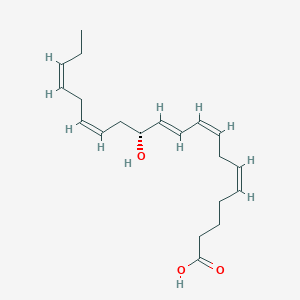
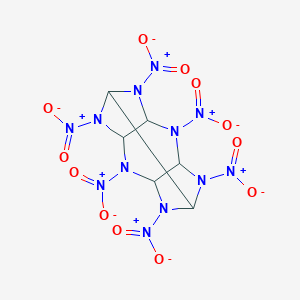
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
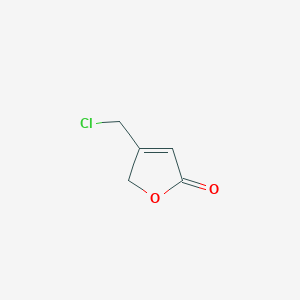
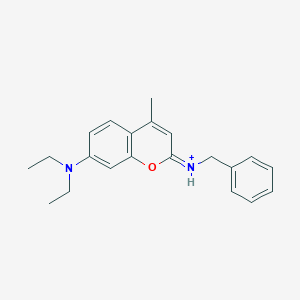
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)


